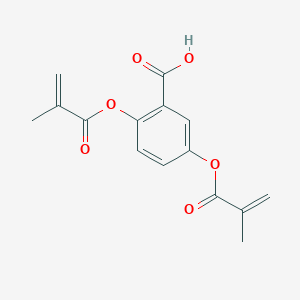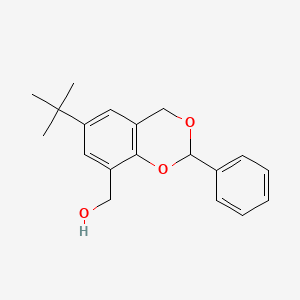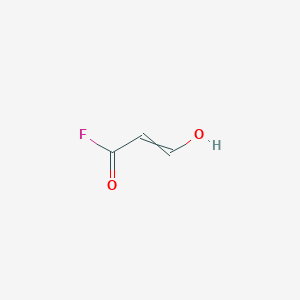![molecular formula C7H5NO2 B14238993 3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine CAS No. 375843-40-6](/img/structure/B14238993.png)
3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine is a heterocyclic compound that features a fused ring system combining oxazole, oxirene, and pyridine moieties
Métodos De Preparación
The synthesis of 3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine typically involves multi-step organic reactions. Common synthetic routes include cyclization reactions where oxazole and pyridine derivatives are key starting materials. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, typically using reagents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents include halogens, acids, and bases.
Cyclization: Formation of additional rings through intramolecular reactions, often facilitated by heat or catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Its derivatives are investigated for therapeutic applications, including drug development for various diseases.
Mecanismo De Acción
The mechanism by which 3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The pathways involved often depend on the biological context and the specific derivatives of the compound being studied. Detailed studies on its binding affinities and molecular interactions help elucidate its mechanism of action .
Comparación Con Compuestos Similares
3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine can be compared with other heterocyclic compounds such as:
Oxazole derivatives: These compounds share the oxazole ring and exhibit similar biological activities.
Pyridine derivatives: Compounds with pyridine rings are widely studied for their chemical reactivity and biological properties.
Oxirene derivatives: These compounds are less common but are of interest due to their strained ring systems and unique reactivity.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
375843-40-6 |
|---|---|
Fórmula molecular |
C7H5NO2 |
Peso molecular |
135.12 g/mol |
Nombre IUPAC |
3,10-dioxa-7-azatricyclo[5.3.0.02,4]deca-1,4,8-triene |
InChI |
InChI=1S/C7H5NO2/c1-2-8-3-4-9-7(8)6-5(1)10-6/h1,3-4H,2H2 |
Clave InChI |
MUAUQJPNGNUVEP-UHFFFAOYSA-N |
SMILES canónico |
C1C=C2C(=C3N1C=CO3)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate](/img/structure/B14238916.png)
![(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14238922.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)
![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)
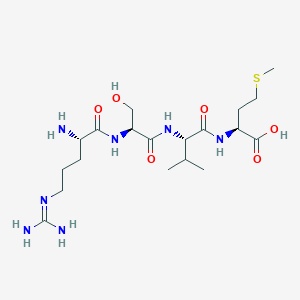

![2-({3-[(Diethylamino)sulfonyl]-4-methoxybenzoyl}amino)benzoic acid](/img/structure/B14238949.png)
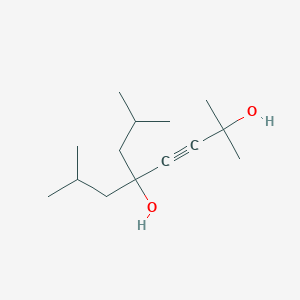
![2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-1-carboxylate](/img/structure/B14238953.png)
![Trimethoxy[3-(4-methylphenyl)propyl]silane](/img/structure/B14238968.png)

